molecular formula C10H12N4 B14777218 2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine

2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine

Cat. No.: B14777218
M. Wt: 188.23 g/mol
InChI Key: WQILXFBGCXWLKS-UHFFFAOYSA-N
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Description

2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a pyrrolidine substituent. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine and imidazole derivatives under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various cellular pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives such as:

Properties

IUPAC Name

2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-8(12-4-1)10-13-7-3-5-11-6-9(7)14-10/h3,5-6,8,12H,1-2,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQILXFBGCXWLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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